2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid
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Overview
Description
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is an organic compound that belongs to the class of sulfonamides It features a chlorothiophene ring attached to a sulfonamide group, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid typically involves the following steps:
Formation of 5-Chlorothiophene-2-sulfonamide: This intermediate is synthesized by reacting 5-chlorothiophene with chlorosulfonic acid, followed by the addition of ammonia.
Coupling with 3-Methylbenzoic Acid: The 5-chlorothiophene-2-sulfonamide is then coupled with 3-methylbenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: A precursor in the synthesis of the target compound.
2-(5-Chlorothiophene-2-sulfonamido)acetic acid: Another sulfonamide derivative with similar structural features.
Uniqueness
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is unique due to the presence of both a chlorothiophene ring and a methylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10ClNO4S2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H10ClNO4S2/c1-7-3-2-4-8(12(15)16)11(7)14-20(17,18)10-6-5-9(13)19-10/h2-6,14H,1H3,(H,15,16) |
InChI Key |
WIRIFEFEUNXDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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